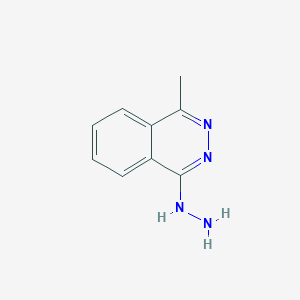

4-Methyl-1-hydrazinophthalazine

Description

BenchChem offers high-quality 4-Methyl-1-hydrazinophthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-hydrazinophthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-methylphthalazin-1-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6/h2-5H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLIPKOOUAUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-Methyl-1-hydrazinophthalazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1-hydrazinophthalazine is a substituted derivative of the well-known vasodilator, hydralazine. As a member of the hydrazinophthalazine class of compounds, it holds potential for a range of applications in medicinal chemistry and drug development.[1][2] The introduction of a methyl group at the 4-position of the phthalazine ring is anticipated to modulate the molecule's physicochemical properties, metabolic stability, and biological activity compared to its parent compound, hydralazine. This guide provides a comprehensive overview of the chemical properties and structure of 4-Methyl-1-hydrazinophthalazine, offering insights for researchers exploring its potential as a therapeutic agent or a versatile chemical building block.[1]

Chemical Structure and Identification

The core structure of 4-Methyl-1-hydrazinophthalazine consists of a phthalazine bicyclic system, which is a fusion of a benzene ring and a pyridazine ring. A hydrazine group (-NHNH2) is attached at the 1-position, and a methyl group (-CH3) is substituted at the 4-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (4-methylphthalazin-1-yl)hydrazine[3] |

| Molecular Formula | C9H10N4[3] |

| Molecular Weight | 174.20 g/mol [3] |

| CAS Number | 29902-28-1[3] |

| Canonical SMILES | CC1=NN=C(C2=CC=CC=C12)NN[3] |

| InChI Key | XAJLIPKOOUAUFK-UHFFFAOYSA-N[3] |

Physicochemical Properties

While extensive experimental data for 4-Methyl-1-hydrazinophthalazine is not as widely published as for hydralazine, we can infer and present some known properties. The hydrochloride salt of the compound is also a common form for handling and formulation.

Known and Predicted Properties:

| Property | Value | Notes |

| Melting Point | 294-297°C (hydrochloride salt)[4] | The melting point of the free base is expected to be lower. For comparison, the free base of hydralazine melts at 172-173°C.[5] |

| Appearance | White to off-white crystalline solid (predicted) | Based on the appearance of similar compounds like hydralazine hydrochloride.[1] |

| Solubility | Predicted to be soluble in water (as hydrochloride salt) and polar organic solvents. | Hydralazine hydrochloride is soluble in water. The methyl group may slightly decrease aqueous solubility. |

| pKa | Not experimentally determined | The hydrazine moiety will be basic. For comparison, the pKa of hydralazine is 7.3.[5] The methyl group is a weak electron-donating group and is expected to have a minor effect on the pKa. |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 4-Methyl-1-hydrazinophthalazine. While a full experimental spectrum is not publicly available, a predictive analysis based on its structure can be provided.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will likely display a complex splitting pattern due to the influence of the methyl group on the electronic environment of the benzene ring protons.[6]

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts will be indicative of the aromatic, methyl, and heterocyclic carbons.[7]

Infrared (IR) Spectroscopy (Predicted):

The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching of the phthalazine ring.[8]

Mass Spectrometry (MS):

Electron-impact mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (174.20 m/z). Fragmentation patterns would provide further structural information.[8][9]

Synthesis of 4-Methyl-1-hydrazinophthalazine

A plausible synthetic route for 4-Methyl-1-hydrazinophthalazine can be adapted from the well-established synthesis of hydralazine.[10][11] The general strategy involves the reaction of a chlorinated phthalazine intermediate with hydrazine.

Proposed Synthetic Pathway:

A proposed two-step synthesis of 4-Methyl-1-hydrazinophthalazine.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Chloro-4-methylphthalazine

-

To a flask containing 4-methylphthalazin-1(2H)-one, add phosphorus oxychloride (POCl3) in excess.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the excess POCl3 is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice, leading to the precipitation of 1-chloro-4-methylphthalazine.

-

The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-Methyl-1-hydrazinophthalazine

-

The crude 1-chloro-4-methylphthalazine is dissolved in a suitable solvent such as ethanol or isopropanol.[11]

-

Hydrazine hydrate is added to the solution, and the mixture is heated under reflux for several hours.

-

Upon cooling, the product, 4-Methyl-1-hydrazinophthalazine, will crystallize out of the solution.

-

The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Applications and Mechanism of Action

Given its structural similarity to hydralazine, 4-Methyl-1-hydrazinophthalazine is a candidate for investigation in several therapeutic areas.

Antihypertensive Agent:

Hydralazine is a direct-acting smooth muscle relaxant that primarily affects arterioles, leading to vasodilation and a decrease in blood pressure.[2] It is believed to interfere with calcium transport in vascular smooth muscle.[5] 4-Methyl-1-hydrazinophthalazine may exhibit a similar mechanism of action, and the methyl group could influence its potency, duration of action, and metabolic profile.

Drug Repositioning and Other Potential Applications:

Hydralazine has been explored for its role as a DNA methylation inhibitor, showing potential in cancer therapy.[12] This opens up avenues for investigating 4-Methyl-1-hydrazinophthalazine and its derivatives in oncology.[13] Furthermore, hydrazinophthalazines serve as valuable scaffolds in the synthesis of other bioactive molecules, including potential anticancer and antimicrobial agents.[1][13]

Mechanism of Action Workflow (Hypothesized):

Hypothesized mechanism of action for 4-Methyl-1-hydrazinophthalazine as a vasodilator.

Safety and Handling

While specific toxicity data for 4-Methyl-1-hydrazinophthalazine is not available, it should be handled with care, assuming it may have a toxicological profile similar to hydralazine. Hydralazine hydrochloride is toxic if swallowed and is suspected of damaging fertility or the unborn child.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][15]

-

Handling: Avoid breathing dust or mists. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a well-ventilated, cool, and dark place in a tightly closed container. Store locked up.[16]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion and Future Directions

4-Methyl-1-hydrazinophthalazine is a promising derivative of hydralazine with potential for further investigation in drug discovery and development. The addition of the methyl group may offer advantages in terms of its pharmacokinetic and pharmacodynamic properties. Future research should focus on the experimental validation of its physicochemical properties, the development of optimized and scalable synthetic routes, and a thorough evaluation of its biological activities and toxicological profile. Such studies will be crucial in unlocking the full potential of this intriguing molecule.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved from [Link]

-

PharmGKB. (n.d.). Hydralazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazinophthalazine. Retrieved from [Link]

- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

-

PubMed. (2024). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydralazine. Retrieved from [Link]

- Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.

-

Bentham Science. (2005). Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 5: Organic Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Hydrazine, methyl-. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hydrazinophthalazine - Wikipedia [en.wikipedia.org]

- 3. 1-Hydrazinyl-4-methylphthalazine | C9H10N4 | CID 3047908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Hydrazine, methyl- [webbook.nist.gov]

- 10. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 11. US7807830B2 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. tcichemicals.com [tcichemicals.com]

Spectroscopic Data for 4-Methyl-1-hydrazinophthalazine: A Technical Guide

Introduction to 4-Methyl-1-hydrazinophthalazine

4-Methyl-1-hydrazinophthalazine (CAS No: 29902-28-1) is a derivative of phthalazine, a class of nitrogen-containing heterocyclic compounds.[3] Its structure is characterized by a phthalazine ring system with a hydrazine group at the 1-position and a methyl group at the 4-position. The presence of these functional groups imparts specific chemical properties that are of interest in the development of novel therapeutic agents. The parent compound, hydralazine, is a known vasodilator used in the treatment of hypertension.[2][4] The addition of a methyl group in 4-Methyl-1-hydrazinophthalazine is expected to modulate its biological activity and metabolic profile.

Accurate structural elucidation and characterization are paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide provides a predictive analysis of the NMR, IR, and MS spectra of 4-Methyl-1-hydrazinophthalazine, offering a valuable reference for scientists working with this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on the structure of 4-Methyl-1-hydrazinophthalazine and known data for similar compounds, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Methyl-1-hydrazinophthalazine is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazine group. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents on the phthalazine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methyl-1-hydrazinophthalazine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic-H | 7.5 - 8.5 | Multiplet | 4H |

| -NH-NH₂ | 4.5 - 5.5 (broad) | Singlet | 3H |

| -CH₃ | 2.5 - 3.0 | Singlet | 3H |

Causality behind predictions: The aromatic protons are expected in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The exact splitting pattern will be a complex multiplet due to spin-spin coupling between the adjacent aromatic protons. The protons of the hydrazine group are expected to be broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. Their chemical shift can be variable. The methyl protons will appear as a sharp singlet in the upfield region (2.5-3.0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methyl-1-hydrazinophthalazine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 120 - 135 |

| Aromatic Quaternary C | 130 - 150 |

| C=N | 155 - 165 |

| -CH₃ | 15 - 25 |

Causality behind predictions: The aromatic carbons are expected in the range of 120-150 ppm. The carbons of the C=N bonds within the phthalazine ring will be the most downfield due to the strong deshielding effect of the nitrogen atoms. The methyl carbon will be the most upfield, appearing around 15-25 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Methyl-1-hydrazinophthalazine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard.

-

Consider performing 2D NMR experiments, such as COSY and HSQC, to aid in the definitive assignment of proton and carbon signals.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the solvent or TMS peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 4-Methyl-1-hydrazinophthalazine will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for 4-Methyl-1-hydrazinophthalazine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (hydrazine) | 3200 - 3400 | Stretching (often broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (methyl) | 2850 - 2960 | Stretching |

| C=N (ring) | 1600 - 1650 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| N-H (hydrazine) | 1550 - 1650 | Bending |

Causality behind predictions: The N-H stretching vibrations of the hydrazine group are expected to appear as a broad band in the 3200-3400 cm⁻¹ region due to hydrogen bonding.[5] The aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the phthalazine ring will appear in the fingerprint region between 1450 and 1650 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 4-Methyl-1-hydrazinophthalazine is expected to show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions.

-

Molecular Ion (M⁺): The molecular weight of 4-Methyl-1-hydrazinophthalazine (C₉H₁₀N₄) is 174.20 g/mol .[3] Therefore, the molecular ion peak is expected at m/z = 174.

-

Major Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of small, stable molecules or radicals.

-

Loss of N₂H₃ radical: A common fragmentation for hydrazine derivatives is the cleavage of the N-N bond, leading to the loss of a ·N₂H₃ radical. This would result in a fragment ion at m/z = 143.

-

Loss of CH₃ radical: Cleavage of the methyl group would lead to a fragment ion at m/z = 159.

-

Ring Fragmentation: The phthalazine ring can also undergo fragmentation, leading to various smaller charged species.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

-

Direct infusion using a solids probe can also be used.

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for structural elucidation.

-

Chemical Ionization (CI) can be used to generate a stronger molecular ion peak if it is weak or absent in the EI spectrum.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

-

Data Acquisition and Analysis:

-

The mass spectrum is recorded, showing the relative abundance of each ion.

-

The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure of the compound.

-

Visualizations

To further aid in the understanding of the structure and analysis of 4-Methyl-1-hydrazinophthalazine, the following diagrams are provided.

Caption: General workflow for spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 4-Methyl-1-hydrazinophthalazine. By leveraging established principles of NMR, IR, and MS, and drawing parallels with the known data for hydralazine, researchers can confidently approach the synthesis and characterization of this and related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

-

PubChem. Hydralazine Hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Hydralazine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Hydrazinyl-4-methylphthalazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR spectrum of Hydralazine hydrochloride pure drug. [Link]

-

ACS Publications. Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. [Link]

-

National Center for Biotechnology Information. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Link]

-

SciSpace. Derivatives of Hydrazine. I. Preparation and Infrared Spectra of Partially Deuterated Mono- and Dimethylhydrazines. [Link]

-

Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... [Link]

-

MDPI. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. [Link]

-

Wikipedia. Hydralazine. [Link]

-

NIScPR Online Periodical Repository. FTIR, FT Raman spectra and normal coordinate analysis of hydralazine. [Link]

-

mzCloud. Hydralazine. [Link]

-

RSC Publishing. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET. [Link]

-

ResearchGate. FTIR spectrum of A) pure drug of Hydralazine hydrochloride B)... [Link]

-

Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

MDPI. Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

ProQuest. Mass Spectra of New Heterocycles: XXVI.1 Electron Impact Ionization Study of N-(5-Amino. [Link]

-

National Center for Biotechnology Information. Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. [Link]

-

ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. [Link]

-

ResearchGate. Positive ion LC/MS/MS spectrum of the ion [MH] at m/z 346 and the proposed fragmentation scheme of M11. [Link]

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Anusandhanvallari. "Synthesis and Characterization of Hydrazine Derivatives." [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Link]

-

ResearchGate. FTIR spectrum of hydralazine hydrochloride. [Link]

Sources

- 1. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hydrazinyl-4-methylphthalazine | C9H10N4 | CID 3047908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydralazine - Wikipedia [en.wikipedia.org]

- 5. psvmkendra.com [psvmkendra.com]

An In-depth Technical Guide to the Mechanism of Action of 4-Methyl-1-hydrazinophthalazine Derivatives

Introduction: A Re-examination of a Classic Vasodilator Class

For decades, 1-hydrazinophthalazine derivatives, most notably hydralazine, have been a cornerstone in the management of severe hypertension and heart failure.[1][2] While often utilized as an adjunct therapy, the unique vasodilatory properties of this chemical class continue to warrant scientific investigation.[1] This guide delves into the intricate molecular mechanisms underpinning the therapeutic effects of 4-Methyl-1-hydrazinophthalazine derivatives, using the extensive research on its parent compound, hydralazine, as a foundational framework. We will explore the canonical pathways involving intracellular calcium modulation and potassium channel activity, as well as emerging concepts related to nitric oxide bioavailability and antioxidant effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of cardiovascular drugs.

Core Mechanism of Action: Direct-Acting Arterial Vasodilation

The primary therapeutic effect of 4-Methyl-1-hydrazinophthalazine and its analogues is the direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[3][4] Unlike many other vasodilators, the action of these derivatives is independent of the vascular endothelium.[5] The core mechanism is multifaceted and primarily involves the disruption of intracellular calcium signaling, a critical process for smooth muscle contraction.

Inhibition of IP3-Induced Calcium Release

The most well-documented mechanism of action is the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR) of arterial smooth muscle cells.[3][6] Contraction of vascular smooth muscle is initiated by an increase in cytosolic calcium concentration, which binds to calmodulin, activating myosin light chain kinase and leading to muscle contraction.[7] By preventing the release of calcium from intracellular stores, 4-Methyl-1-hydrazinophthalazine derivatives effectively uncouple the signaling cascade that leads to vasoconstriction.[6]

Signaling Pathway: Inhibition of Calcium Release

Caption: Inhibition of IP3-mediated calcium release from the sarcoplasmic reticulum.

Modulation of Potassium Channels

There is evidence to suggest that hydralazine derivatives may also induce vasodilation through the opening of potassium (K+) channels in vascular smooth muscle cells.[7] The opening of K+ channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing the influx of extracellular calcium and promoting relaxation. While some studies have shown that K+ channel blockers can antagonize the effects of hydralazine, the direct interaction with these channels is still a subject of investigation.[7]

Influence on Nitric Oxide Bioavailability

More recent research has uncovered a potential role for hydralazine derivatives in modulating the nitric oxide (NO) signaling pathway.[7] NO is a potent vasodilator produced by the vascular endothelium. It has been proposed that these compounds may increase the bioavailability of NO, leading to cGMP-mediated vasodilation.[7] This could occur through either increased production or decreased degradation of NO.

Emerging Mechanisms and Pleiotropic Effects

Beyond direct vasodilation, research has begun to uncover a range of other biological activities of hydralazine derivatives that may contribute to their therapeutic profile.

Antioxidant Properties

Hydralazine has been shown to possess antioxidant properties, which may be beneficial in the context of cardiovascular disease where oxidative stress plays a significant pathological role.[5] By scavenging reactive oxygen species, these compounds may help to protect the vasculature from oxidative damage.

DNA Methyltransferase Inhibition

An intriguing and distinct mechanism of action is the ability of hydralazine to inhibit DNA methyltransferase.[8] This epigenetic modification has implications beyond cardiovascular disease and has led to the investigation of hydralazine as a potential anticancer agent.[5]

Experimental Protocols for Mechanistic Investigation

To rigorously investigate the mechanism of action of 4-Methyl-1-hydrazinophthalazine derivatives, a series of well-established in vitro and ex vivo assays can be employed.

Isolated Tissue Bath Assay for Vasodilator Activity

This classic pharmacological technique allows for the direct measurement of a compound's effect on vascular tone.[9]

Protocol:

-

Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is carefully excised and placed in ice-cold Krebs-Henseleit solution.

-

Ring Preparation: The aorta is cleaned of connective tissue and cut into 3-4 mm rings. The endothelium can be removed by gently rubbing the intimal surface.

-

Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

-

Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1.5 g.

-

Contraction: Tissues are contracted with a standard agonist such as phenylephrine (1 µM).

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the 4-Methyl-1-hydrazinophthalazine derivative are added to the bath.

-

Data Acquisition: Changes in isometric tension are recorded and expressed as a percentage of relaxation from the pre-contracted state.

Experimental Workflow: Isolated Tissue Bath Assay

Caption: Workflow for assessing vasodilator activity in isolated aortic rings.

Measurement of Intracellular Calcium Concentration

Fluorescent calcium indicators are used to measure changes in intracellular calcium levels in cultured vascular smooth muscle cells.

Protocol:

-

Cell Culture: Human vascular smooth muscle cells are cultured to confluence in appropriate media.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes.

-

Washing: Excess dye is washed away with a physiological salt solution.

-

Baseline Measurement: Baseline fluorescence is recorded using a fluorescence spectrophotometer or a plate reader.

-

Stimulation: Cells are stimulated with an agonist (e.g., angiotensin II) to induce calcium release.

-

Compound Treatment: The 4-Methyl-1-hydrazinophthalazine derivative is added, and changes in fluorescence are continuously monitored.

-

Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Nitric Oxide Production Assay

The Griess assay is a common colorimetric method for the indirect measurement of NO production.[10]

Protocol:

-

Sample Collection: Supernatants from cultured endothelial cells treated with the test compound are collected.

-

Griess Reagent: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is prepared.

-

Reaction: The cell supernatant is mixed with the Griess reagent and incubated at room temperature.

-

Measurement: The absorbance at 540 nm is measured using a microplate reader.

-

Quantification: The nitrite concentration (a stable metabolite of NO) is determined by comparison to a standard curve of sodium nitrite.

Quantitative Data Summary

| Parameter | Hydralazine | Reference |

| Vasodilation (Aorta) | EC50: ~10-100 µM | [3] |

| Inhibition of Ca2+ Release | Apparent Ki: ~10-50 µM | [6] |

| Plasma Half-life | 2-8 hours | [3] |

Conclusion and Future Directions

The mechanism of action of 4-Methyl-1-hydrazinophthalazine derivatives, exemplified by hydralazine, is complex and involves multiple cellular pathways. The primary mode of action is the direct relaxation of arterial smooth muscle through the inhibition of intracellular calcium release. However, emerging evidence suggests that modulation of potassium channels, enhancement of nitric oxide bioavailability, and antioxidant effects also contribute to their overall pharmacological profile.

Future research should focus on elucidating the precise molecular targets of these compounds and exploring the structure-activity relationships within this chemical class. A deeper understanding of these mechanisms will not only optimize the therapeutic use of existing drugs but also pave the way for the development of novel, more targeted vasodilator therapies.

References

-

Hydralazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3637, Hydralazine. Retrieved January 24, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3047908, 1-Hydrazinyl-4-methylphthalazine. Retrieved January 24, 2026, from [Link].

-

de Oliveira, M. F., et al. (2024). Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. Chemistry & Biodiversity, e202401561. [Link]

-

Garnovskii, V. A., et al. (2009). 1-Hydrazinophthalazine based hydrazones and their transition metal complexes: Structure and biological activity. Russian Journal of General Chemistry, 79(12), 2703-2715. [Link]

-

Rollini, M., et al. (2011). Biological Activities of Hydrazone Derivatives. Molecules, 16(3), 1911-1937. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

-

PharmaCompass. (n.d.). Hydralazin. Retrieved January 24, 2026, from [Link].

-

CVPharmacology. (n.d.). Direct Acting Vasodilators. Retrieved January 24, 2026, from [Link].

-

OpenAnesthesia. (2023, October 14). Hydralazine. [Link]

-

Nguyen, T. H. N., et al. (2020). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 25(19), 4474. [Link]

-

Thaker, S., & Sharma, R. (2023). Hydralazine. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hydralazine - Wikipedia [en.wikipedia.org]

- 4. Hydralazin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openanesthesia.org [openanesthesia.org]

- 7. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 8. scbt.com [scbt.com]

- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Expanding Therapeutic Landscape of Substituted Hydrazinophthalazines: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond Vasodilation

For decades, the hydrazinophthalazine scaffold has been primarily associated with a single, albeit crucial, therapeutic application: vasodilation. The archetypal member of this class, hydralazine, has been a mainstay in the management of hypertension and heart failure.[1] However, limiting the potential of this versatile heterocyclic core to its cardiovascular effects would be a significant oversight for the contemporary drug discovery scientist. Emerging research into structurally related hydrazone derivatives has unveiled a much broader spectrum of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

This technical guide provides an in-depth exploration of the potential biological activities of substituted hydrazinophthalazines, extending beyond their established role as vasodilators. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and explore the nascent structure-activity relationships (SAR) that can guide the design of novel, potent, and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the full therapeutic potential of the hydrazinophthalazine core.

I. Vasodilatory Activity: The Foundational Role

The most well-characterized biological activity of hydrazinophthalazines is their ability to induce vasodilation, leading to a reduction in blood pressure.

Mechanism of Action

Hydralazine, the prototypical hydrazinophthalazine, exerts its vasodilatory effect through a multi-faceted mechanism that is not yet fully elucidated. The primary mode of action is believed to involve the direct relaxation of arterial smooth muscle.[1] This is thought to occur through the inhibition of inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum of smooth muscle cells, as well as the inhibition of myosin phosphorylation.[5] By interfering with the calcium-dependent signaling pathways that govern muscle contraction, hydralazine leads to a decrease in peripheral vascular resistance.[6]

II. Emerging Anticancer Potential

Recent investigations into hydrazinophthalazine and its derivatives have revealed promising anticancer activities, suggesting a potential repurposing of this scaffold for oncological applications.

Cytotoxic Effects and Mechanistic Insights

Studies on substituted 1,2-dihydrophthalazines have demonstrated significant anticancer activity across a range of human tumor cell lines, including those of the lung, colon, melanoma, and breast.[7] The cytotoxic effects appear to be influenced by the nature of the substituents on the phthalazine ring. For instance, the presence of an aryl substituent at the N-2 position of the phthalazine cycle has been associated with enhanced anticancer efficacy.[7]

The proposed mechanisms of anticancer action for hydrazinophthalazine derivatives are varied and likely compound-specific. Some derivatives may exert their effects through the induction of apoptosis, as has been observed with structurally related quinoline-based hydrazide/hydrazone compounds.[8] These compounds can trigger cell cycle arrest and upregulate pro-apoptotic proteins.[8] Furthermore, the hydrazide-hydrazone moiety has been identified as a key pharmacophore in compounds that exhibit cytotoxic activity through mechanisms such as the inhibition of angiogenesis and DNA intercalation.[8]

Structure-Activity Relationship (SAR) Insights

While SAR studies specifically for the anticancer activity of hydrazinophthalazines are still emerging, valuable insights can be gleaned from research on related hydrazone derivatives. For example, in a series of quinoline hydrazide/hydrazone derivatives, the substitution pattern on the benzylidene moiety was found to significantly impact anticancer activity, with 3,4,5-trimethoxy substitution showing improved potency.[9] The presence of an indole ring with specific substitutions (e.g., 5-Cl, 5-OCH3) has also been shown to have a positive effect on the cytotoxic activity of arylsulfonylhydrazones.[10] These findings suggest that systematic modification of the substituents on the hydrazinophthalazine core could lead to the development of potent and selective anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in evaluating the anticancer potential of novel substituted hydrazinophthalazines is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted hydrazinophthalazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

III. Anti-inflammatory Properties: A New Avenue for Investigation

The hydrazone moiety, a key structural feature of many substituted hydrazinophthalazines, is present in numerous compounds with demonstrated anti-inflammatory activity.[2][11] This suggests that the hydrazinophthalazine scaffold itself may be a promising starting point for the development of novel anti-inflammatory agents.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of hydrazone-containing compounds are often attributed to their ability to inhibit key inflammatory mediators. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandins, which are crucial players in the inflammatory cascade.[2] The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is another potential mechanism of action.[12] Furthermore, some hydrazone derivatives have been found to suppress the production of pro-inflammatory cytokines such as TNF-α.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

A standard and reliable in vivo model for screening the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the substituted hydrazinophthalazine compound orally or intraperitoneally to the test animals. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac.[2]

-

Induction of Edema: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[13]

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

IV. Antimicrobial Activity: Targeting Infectious Diseases

The hydrazide-hydrazone scaffold is a common feature in a variety of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][4] This raises the intriguing possibility that substituted hydrazinophthalazines could be developed as novel antimicrobial agents.

Spectrum of Antimicrobial Action

Hydrazone derivatives have demonstrated activity against a range of pathogenic microorganisms. Some compounds have shown promising results against both Gram-positive and Gram-negative bacteria.[14] Additionally, antifungal activity against various fungal strains has been reported for certain hydrazone-based molecules.[14] The specific substitutions on the core scaffold appear to play a crucial role in determining the spectrum and potency of antimicrobial activity. For instance, the introduction of a tertiary amino group in some aromatic hydrazones has been linked to enhanced activity against all tested strains.[13]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

A quantitative and widely accepted method for determining the in vitro antimicrobial activity of a compound is the broth microdilution assay, which is used to establish the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., a bacterial or fungal strain) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the substituted hydrazinophthalazine compounds in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC/MFC is the lowest concentration that results in no growth on the agar plate.

V. Synthesis and Future Directions

The exploration of the diverse biological activities of substituted hydrazinophthalazines is a rapidly evolving field. The synthesis of novel derivatives with tailored substitutions is key to unlocking the full therapeutic potential of this scaffold.[15]

Synthetic Strategies

The synthesis of substituted 1-hydrazinophthalazines can be achieved through various chemical routes. A common approach involves the reaction of a substituted phthalazinone with hydrazine hydrate. Further modifications can then be made to the hydrazine moiety to introduce a wide range of substituents, thereby creating a library of compounds for biological screening.

Future Perspectives

The journey of hydrazinophthalazines from a single-target cardiovascular drug to a scaffold with pleiotropic biological activities is a testament to the power of medicinal chemistry and drug discovery. Future research should focus on:

-

Systematic SAR studies: To delineate the specific structural requirements for potent and selective anticancer, anti-inflammatory, and antimicrobial activity.

-

Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety profiling: To translate promising in vitro findings into preclinical and, eventually, clinical development.

-

Computational modeling and molecular docking: To aid in the rational design of novel derivatives with improved pharmacological properties.[16]

By embracing a multidisciplinary approach that combines synthetic chemistry, pharmacology, and computational sciences, the research community can unlock the full therapeutic potential of substituted hydrazinophthalazines and develop novel treatments for a wide range of diseases.

Data Presentation

Table 1: Overview of Potential Biological Activities and Relevant Experimental Models

| Biological Activity | Key Mechanistic Insights | Primary In Vitro Model | Primary In Vivo Model |

| Vasodilation | Inhibition of Ca²⁺ release, myosin phosphorylation | Isolated Aortic Ring Assay | Spontaneously Hypertensive Rat Model |

| Anticancer | Induction of apoptosis, cell cycle arrest | MTT/Cytotoxicity Assays | Xenograft Tumor Models |

| Anti-inflammatory | Inhibition of COX, NO, and pro-inflammatory cytokines | Macrophage-based assays | Carrageenan-Induced Paw Edema |

| Antimicrobial | Disruption of cell wall/membrane integrity | Broth Microdilution (MIC) | Murine Infection Models |

Visualizations

Workflow for Screening Novel Substituted Hydrazinophthalazines

Caption: Simplified signaling pathway illustrating the proposed mechanism of vasodilation by substituted hydrazinophthalazines.

References

-

Anticancer evaluation of difunctional substituted 1,2-dihydrophthalazines. (2025). ResearchGate. Retrieved from [Link]

-

Gaur, R., et al. (n.d.). Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships. National Institutes of Health. Retrieved from [Link]

-

The Anti-Inflammatory Effect of Novel Antidiabetic Agents. (2022). National Institutes of Health. Retrieved from [Link]

-

Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). MDPI. Retrieved from [Link]

-

Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

-

Computational Studies of 1-Hydrazinophthalazine (Hydralazine) as Antineoplasic Agent. Docking Studies on Methyltransferase. (2005). Bentham Science. Retrieved from [Link]

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2018). National Institutes of Health. Retrieved from [Link]

-

Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024). National Institutes of Health. Retrieved from [Link]

-

Synthesis, Spectroscopic Studies and Antimicrobial Activity of Novel Aromatic Hydrazones Derived from 1-Hydralazinophthalazine. (2025). ResearchGate. Retrieved from [Link]

-

Novel Mechanism of Action for Hydralazine. (2005). Circulation Research. Retrieved from [Link]

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2024). PubMed. Retrieved from [Link]

-

Potential Antibacterial Agents: Part VI- Synthesis and Structure Elucidation of Schiff Bases Derived from Hydralazine. (1996). Pakistan Journal of Scientific and Industrial Research. Retrieved from [Link]

-

Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2025). National Institutes of Health. Retrieved from [Link]

-

Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. (2018). SciELO Colombia. Retrieved from [Link]

-

Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives. (2006). PubMed. Retrieved from [Link]

-

Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. (2025). ResearchGate. Retrieved from [Link]

-

Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (2022). MDPI. Retrieved from [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. Retrieved from [Link]

-

Biological Activities of Hydrazone Derivatives. (2007). National Institutes of Health. Retrieved from [Link]

-

Hydrazones as potential anticancer agents: An update. (2018). ResearchGate. Retrieved from [Link]

-

Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties. (2015). Scientific Research Publishing. Retrieved from [Link]

-

Review Article Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. (2018). Semantic Scholar. Retrieved from [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. Retrieved from [Link]

-

Mechanism of action of hydralazine on vascular smooth muscle. (1981). PubMed. Retrieved from [Link]

-

Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. (2022). Der Pharma Chemica. Retrieved from [Link]

-

Antimicrobial Activity of Some Steroidal Hydrazones. (2023). IBISS RADaR. Retrieved from [Link]

-

Synthesis and antimicrobial evaluation of 3-hydrazino-quinoxaline derivatives and their cyclic analoaues. (1998). MDPI. Retrieved from [Link]

-

Journal of Phytochemistry & Biochemistry - Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. (2018). OMICS International. Retrieved from [Link]

-

Mechanisms of Action of Anti-Inflammatory Medications Used for the Treatment of Osteoarthritis. (1997). PubMed. Retrieved from [Link]

-

In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. Retrieved from [Link]

-

Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. (2024). Zanco Journal of Medical Sciences. Retrieved from [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Retrieved from [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). PubMed Central. Retrieved from [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). National Institutes of Health. Retrieved from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. Retrieved from [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models [mdpi.com]

- 13. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo and in vitro effects of hydralazine on cellular growth, differentiation, and chromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Serendipitous Vasodilator: An In-Depth Technical Guide to the Discovery and History of 1-Hydrazinophthalazine (Hydralazine)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 1-hydrazinophthalazine, widely known by its generic name, hydralazine. It is important to note that while the initial query referenced 4-Methyl-1-hydrazinophthalazine, the vast body of scientific and historical literature overwhelmingly pertains to hydralazine. 4-Methyl-1-hydrazinophthalazine is a distinct, less-studied derivative. This guide will therefore focus on the pivotal compound, hydralazine, which has a rich history and continues to be a subject of scientific interest.

A Fortuitous Discovery in the Quest for Antimalarials

The journey of hydralazine began not in the realm of cardiovascular research, but in the pursuit of a treatment for malaria. In the 1940s, scientists at Ciba laboratories were synthesizing and screening various compounds with the hope of identifying novel antimalarial agents. During this exploratory phase, a compound initially designated C-5968, chemically known as 1-hydrazinophthalazine, was synthesized.[1]

While C-5968 proved ineffective against malaria, serendipity intervened during preclinical testing. Researchers observed that the compound exhibited a potent and unexpected side effect: a significant and rapid reduction in blood pressure. This vasodilatory effect was so pronounced that it prompted a strategic pivot in the compound's development trajectory. Recognizing its potential as a novel antihypertensive agent, Ciba filed for a patent in 1945, which was granted in 1949.[1] The first scientific publications detailing the blood pressure-lowering capabilities of 1-hydrazinophthalazine appeared in 1950, marking its formal entry into the medical and scientific community.[1]

This discovery was a landmark in cardiovascular medicine. At the time, treatment options for hypertension were severely limited and often associated with significant side effects. Hydralazine was one of the first orally active antihypertensive drugs, offering a more convenient and effective means of managing high blood pressure.[1]

The Chemical Architecture: Synthesis and Structure-Activity Relationship

Hydralazine belongs to the hydrazinophthalazine class of compounds.[1] Its synthesis has been approached through various methods over the years. A common and illustrative laboratory-scale synthesis involves the reaction of 1-chlorophthalazine with hydrazine hydrate.

A more contemporary approach involves solid-phase synthesis, which is particularly amenable to the generation of analog libraries for structure-activity relationship (SAR) studies. These studies have been crucial in understanding the pharmacological profile of hydrazinophthalazine derivatives. The core hydrazinophthalazine scaffold is essential for its vasodilatory activity. Modifications to the phthalazine ring or the hydrazine group can significantly alter the compound's potency, duration of action, and side effect profile. For instance, the exploration of hydrazone derivatives of hydralazine has opened avenues for developing compounds with a broader range of biological activities.[1]

Unraveling the Mechanism of Action: A Multi-faceted Vasodilator

Hydralazine's primary therapeutic effect stems from its ability to act as a direct-acting smooth muscle relaxant, with a preference for arterioles over veins.[2] This selective arteriolar vasodilation leads to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.[2]

The precise molecular mechanism of hydralazine's action has been a subject of ongoing investigation. For many years, its mechanism was not fully understood.[2] However, research has elucidated several key pathways through which it exerts its effects:

-

Inhibition of Intracellular Calcium Release: A principal mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[2] By preventing the mobilization of intracellular calcium, a critical step in muscle contraction, hydralazine promotes vasorelaxation.

-

Potassium Channel Opening: There is evidence to suggest that hydralazine may open potassium channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane. This makes the cells less excitable and less prone to contraction.[3]

-

Nitric Oxide Bioavailability: Some studies indicate that hydralazine may enhance the bioavailability of nitric oxide (NO), a potent endogenous vasodilator.[3]

More recently, a novel mechanism of action has been proposed, linking hydralazine to the hypoxia-inducible factor (HIF) pathway. This research suggests that hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of HIF-1α.[4] This, in turn, upregulates the expression of various downstream targets, including vascular endothelial growth factor (VEGF), which has angiogenic and vasodilatory properties.[4]

Below is a diagram illustrating the proposed signaling pathways of hydralazine's vasodilatory action.

Caption: Workflow for the laboratory synthesis of hydralazine.

References

-

Hydralazine. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Campbell, P., Baker, W. L., & White, C. M. (2012). Intravenous hydralazine for blood pressure management in the hospitalized patient: its use is often unjustified. Journal of Clinical Hypertension, 14(11), 789–793. [Link]

-

Hydralazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Knowles, H. J., Tian, Y. M., Mole, D. R., & Harris, A. L. (2006). Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. Circulation Research, 98(6), 767–774. [Link]

-

Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Hydralazine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Randomized Controlled Trial of Labetalol Versus Hydralazine for Severe Hypertension in Obstetric Patients. (n.d.). ClinicalTrials.gov. Retrieved January 24, 2026, from [Link]

-

Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential. (2024). Chemistry & Biodiversity, e202401561. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2021). Molecules, 26(15), 4488. [Link]

-

A Process For Preparation Of Hydralazine Hydrochloride. (n.d.). Quick Company. Retrieved January 24, 2026, from [Link]

-

Intravenous Hydralazine for Blood Pressure Management in the Hospitalized Patient: Its Use is Often Unjustified. (2012). Journal of the American Society of Hypertension, 6(3), 213–218. [Link]

-

Hansson, L., Olander, R., Aberg, H., Malmcrona, R., & Westerlund, A. (1980). Hydralazine in arterial hypertension. Randomized double-blind comparison of conventional/Slow-Release formulation and of b.i.d./q.i.d. dosage regimens. European Journal of Clinical Pharmacology, 17(5), 321–325. [Link]

-

Structural activity relationship of synthesized hydrazones derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines. (n.d.). Google Patents.

-

Direct Acting Vasodilators. (n.d.). CV Pharmacology. Retrieved January 24, 2026, from [Link]

-

A review exploring biological activities of hydrazones. (2013). Arabian Journal of Chemistry, 10, S3112–S3131. [Link]

-

Hydralazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

FORMULATION DEVELOPMENT, MANUFACTURE AND EVALUATION OF HYDRALAZINE HYDROCHLORIDE MICROSPHERES. (n.d.). CORE. Retrieved January 24, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical and Biological Properties of Flubendazole (CAS 29902-28-1)

Introduction

Flubendazole, identified by CAS number 29902-28-1, is a synthetic benzimidazole carbamate that has been a cornerstone in veterinary medicine as a broad-spectrum anthelmintic for several decades.[1][2][3] Chemically, it is the p-fluorobenzoyl analogue of mebendazole.[1] Its efficacy against a wide range of gastrointestinal nematodes and cestodes in animals, and in some cases humans, stems from its specific interaction with parasite proteins.[1][3][4][5] However, the very mechanism that makes it a potent antiparasitic agent—disruption of microtubule dynamics—has opened a new frontier for its investigation as a repurposed oncological therapeutic.[6][7][8] This guide provides an in-depth analysis of the core physicochemical properties of Flubendazole, its complex pharmacological profile, validated experimental methodologies, and its evolving applications in drug development, aimed at researchers, scientists, and pharmaceutical professionals.

Core Physicochemical Properties

The therapeutic efficacy, formulation strategy, and pharmacokinetic profile of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical characteristics. Flubendazole is characterized as a white to off-white crystalline solid.[2] A critical feature of Flubendazole is its extremely low aqueous solubility, which dictates its poor oral bioavailability but is also integral to its efficacy against gastrointestinal parasites, as it ensures high concentrations within the gut.[3][9]

Table 1: Summary of Physicochemical Data for Flubendazole

| Property | Value | Source |

| CAS Number | 29902-28-1 | N/A |

| Molecular Formula | C₁₆H₁₂FN₃O₃ | PubChem[1] |

| Molecular Weight | 313.29 g/mol | PubChem[1] |

| Melting Point | >260 - 290 °C | DrugBank[1], ChemicalBook[2] |

| Appearance | White to Off-White Solid/Powder | ChemicalBook[2] |

| Aqueous Solubility | Practically Insoluble | ChemicalBook[2] |

| 10.0 ± 0.4 x 10⁻⁶ µg/mL (pH 1.6) | Wikipedia | |

| 0.29 ± 0.06 x 10⁻⁶ µg/mL (pH 6.5) | Wikipedia | |

| 5 ng/mL | ResearchGate[9] | |

| Organic Solubility | Practically insoluble in alcohol and methylene chloride. Soluble in DMSO (requires sonication) and Formic Acid. | ChemicalBook[2], MedchemExpress |

| logP (XLogP3) | 2.9 (Computed) | PubChem[1] |

| pKa | 10.66 ± 0.10 (Predicted) | ChemicalBook[2] |

-

Solubility Insights : The poor solubility in water and most common organic solvents presents a significant challenge for formulation, particularly for applications requiring systemic absorption, such as cancer therapy.[9] Its high solubility in formic acid is attributed to the ionization of the carbamate group.[9] For in vitro research, Dimethyl sulfoxide (DMSO) is a common solvent, though achieving a high concentration may require ultrasonic assistance.

-

Lipophilicity and Permeability : The computed XLogP3 value of 2.9 suggests that Flubendazole is a lipophilic compound.[1] This property, according to Lipinski's Rule of Five, is favorable for oral absorption. However, its therapeutic utility is limited by its poor solubility, a classic example of a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Pharmacological Profile and Mechanism of Action

Flubendazole's biological activity is rooted in its ability to interfere with the cytoskeleton, a mechanism with profound implications for both parasites and rapidly dividing cancer cells.

Anthelmintic Mechanism

The primary mechanism of action for Flubendazole, like other benzimidazoles, is the inhibition of microtubule polymerization.[4][6] It binds with high affinity to the β-tubulin subunit of parasitic worms, preventing the formation of microtubules.[4][5] Microtubules are essential for a variety of vital cellular functions in the parasite, including:

-

Nutrient Absorption : Disruption of microtubules in the intestinal cells of helminths impairs the uptake of glucose, leading to energy depletion and eventual death.[5]

-

Cell Division (Mitosis) : Inhibition of mitotic spindle formation halts cell division and propagation.

-

Intracellular Transport : The transport of secretory vesicles and other cellular components is disrupted.[6]

This selective toxicity is achieved because Flubendazole has a significantly higher affinity for parasitic tubulin than for mammalian tubulin.[2][4]

Applications in Research and Drug Development

Flubendazole's journey from an animal health product to a candidate for human oncology exemplifies the power of drug repurposing.

-

Veterinary and Human Anthelmintic : It remains a widely used agent for treating parasitic worm infections in swine, poultry, dogs, and cats. [3]Its use in humans is established in some European countries for treating common worm infections. [1]* Oncology Research : Flubendazole is actively being investigated for numerous cancers, including non-small cell lung cancer, breast cancer, colorectal cancer, leukemia, and melanoma. [6][8]Its ability to inhibit STAT3, overcome chemoresistance, and target cancer stem cells makes it a compelling candidate for further preclinical and clinical evaluation. The existing safety profile from its decades of use as an anthelmintic provides a significant advantage, potentially accelerating its development timeline as a cancer therapeutic. [7]

Conclusion

Flubendazole (CAS 29902-28-1) is a molecule of significant dual interest. Its core physicochemical properties, particularly its high lipophilicity and very low aqueous solubility, define its role and formulation challenges. As an anthelmintic, its mechanism of inhibiting parasite tubulin polymerization is well-established and highly effective. This same mechanism, coupled with newly discovered effects on critical oncogenic pathways like STAT3, positions Flubendazole as a promising repurposed drug for cancer therapy. For researchers and drug developers, understanding its fundamental properties is the key to unlocking its full therapeutic potential, whether through novel delivery systems to enhance systemic bioavailability for cancer treatment or optimizing formulations for its traditional antiparasitic applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 35802, Flubendazole. Available at: [Link]

-

DrugBank (n.d.). Flubendazole. Available at: [Link]

-

Wikipedia (n.d.). Flubendazole. Available at: [Link]

-

University of Hertfordshire (n.d.). Flubendazole. AERU. Available at: [Link]

-

Čáňová, K., Rozkydalová, L., & Rudolf, E. (2017). Anthelmintic Flubendazole and Its Potential Use in Anticancer Therapy. Acta Medica (Hradec Kralove), 60(1), 5-11. Available at: [Link]

-

ResearchGate (n.d.). Physicochemical Properties of Flubendazole (FLU). Available at: [Link]

-

Patsnap Synapse (2024). What is Flubendazole used for?. Available at: [Link]

-

Pharmacology of Flubendazole For Parasitic Infections ; Mechanism of action, Uses, Effects (2025). YouTube. Available at: [Link]

-

Lin, S., et al. (2015). Flubendazole, FDA-approved anthelmintic, targets breast cancer stem-like cells. Oncotarget, 6(7), 6326-6340. Available at: [Link]

-

Food and Agriculture Organization of the United Nations (n.d.). Flubendazole. Available at: [Link]

-

Spitaels, J., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). Spandidos Publications. Available at: [Link]

-

Spitaels, J., et al. (2024). Anticancer role of flubendazole: Effects and molecular mechanisms (Review). National Center for Biotechnology Information. Available at: [Link]

-

Xie, X., et al. (2021). Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer. Frontiers in Oncology, 11, 689599. Available at: [Link]

Sources

- 1. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 2. srd.nist.gov [srd.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. govinfo.gov [govinfo.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Flubendazole | C16H12FN3O3 | CID 35802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flubendazole [sitem.herts.ac.uk]

- 9. The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients - PMC [pmc.ncbi.nlm.nih.gov]